molecular formula C9H11NO2S B019773 Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- CAS No. 37398-23-5

Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-

Cat. No. B019773
CAS RN: 37398-23-5
M. Wt: 197.26 g/mol
InChI Key: KNDKLDWGYWQCCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives involves multi-step chemical reactions including acetylation, esterification, and ester interchange steps. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product with high purity and yield (Zhong-cheng Zhou & Wan-yin Shu, 2002). This process exemplifies the typical synthetic pathway to achieve acetamide derivatives, which may vary slightly depending on the specific substituents on the phenyl ring.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by spectroscopic methods such as IR and MS spectroscopy. These techniques provide insights into the functional groups present and the overall molecular architecture. In the case of 2-hydroxy-N-methyl-N-phenyl-acetamide, the synthesis and characterization process confirms the molecular structure through the assignment of characteristic peaks in IR and MS spectra, combined with elemental analysis to verify the compound's composition and structure.

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions due to the reactive nature of the acetamide group and the substituents on the phenyl ring. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide undergo reactions to form complex structures with diverse functionalities, demonstrating the reactivity and versatility of these compounds in synthetic chemistry (A. Nikonov et al., 2016).

Scientific Research Applications

  • β3-Adrenergic Receptor Agonists : Acetamides such as N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been shown to exhibit potent and selective β3-adrenergic receptor agonist activity. This property makes them potentially useful in treating obesity and non-insulin dependent type 2 diabetes (Maruyama et al., 2012).

  • Anticancer Activity : Certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrate high selectivity and anticancer activity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast (Evren et al., 2019).

  • Anti-Arthritic Properties : N-(2-hydroxy phenyl) acetamide shows promise as an anti-arthritic agent, reducing inflammation and oxidative stress in adjuvant-induced arthritis rats (Jawed et al., 2010).

  • Anticonvulsant Drugs : 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have potential as anticonvulsant drugs due to their unique molecular features and structural similarities to phenytoin (Camerman et al., 2005).

  • Pharmaceutical Applications : Silylated derivatives of N-(2-hydroxyphenyl)acetamide, such as N-(2-(trimethylsilyloxy)phenyl)acetamide 1 and its transsilylation to 4-acetyl-2,2-dimethyl-3,4-dihydro-2H-1,4,2-benzoxazasiline 3, show potential for pharmaceutical applications (Nikonov et al., 2016).

  • Green Synthesis of Pharmaceuticals : The novel Pd/C catalyst enables a green, selective hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, with a high selectivity, useful in pharmaceutical manufacturing (Zhang Qun-feng, 2008).

  • Antimalarial Activity : Related compounds to Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]- have shown promising antimalarial activity, suggesting potential for clinical trials in humans (Werbel et al., 1986).

properties

IUPAC Name

N-(4-hydroxy-3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDKLDWGYWQCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190833
Record name 3-Thiomethylparacetamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-

CAS RN

37398-23-5
Record name N-[4-Hydroxy-3-(methylthio)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37398-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiomethylparacetamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037398235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiomethylparacetamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(METHYLTHIO)ACETAMINOPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBY89Z1CWX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KCT Marinho, L Alves, M Mendes, M Dias, E Giovani - 2023 - authorea.com
Rationale: Metabolome represents the collection of low molecular weight compounds that originate from metabolic pathways of the body, drugs, and microorganisms in the oral cavity. …
Number of citations: 2 www.authorea.com
JL Johnson - 2022 - search.proquest.com
Membrane bioreactors (MBRs) have been increasingly implemented in both small and large-scale wastewater treatment and water reuse schemes. Evaluating persistent compounds …
Number of citations: 0 search.proquest.com
J Espinoza - 2023 - search.proquest.com
Every year, thousands of chemical compounds are introduced into the market with little information tied to their potential environmental and public health impacts. These compounds, …
Number of citations: 0 search.proquest.com

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